

Application Note: UPLC-MS/MS Analysis of Paritaprevir Dihydrate in Human Plasma

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Compound of Interest

Compound Name: Paritaprevir dihydrate

Cat. No.: B1518663

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Introduction

Paritaprevir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS3/4A protease.^[1] It is a key component of several combination therapies for chronic HCV infection. This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative determination of Paritaprevir in human plasma. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Paritaprevir is primarily metabolized by CYP3A4 and is often co-administered with a low dose of ritonavir to enhance its pharmacokinetic profile.^[1]

Experimental Protocols

Materials and Reagents

- **Paritaprevir dihydrate** reference standard
- Paritaprevir-d8 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)

- Water (ultrapure, 18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation

Stock Solutions (1 mg/mL):

- Accurately weigh and dissolve **Paritaprevir dihydrate** in methanol to prepare a 1 mg/mL primary stock solution.
- Prepare a 1 mg/mL stock solution of the internal standard (Paritaprevir-d8) in methanol.

Working Standard Solutions:

- Prepare working standard solutions of Paritaprevir by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- Prepare a working internal standard solution by diluting the IS stock solution with the same mixture to a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples:

- Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 800 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting analytes from plasma samples.^{[2][3]}

- To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Paritaprevir-d8).

- Add 300 μ L of acetonitrile to precipitate the plasma proteins.[4][5]
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Conditions

UPLC System:

- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)[6]
- Mobile Phase A: 0.1% Formic acid in water[6]
- Mobile Phase B: Acetonitrile with 0.1% Formic acid[6]
- Flow Rate: 0.3 mL/min[6]
- Gradient:
 - 0-0.5 min: 60% B
 - 0.5-1.0 min: Linear gradient to 85% B
 - 1.0-1.1 min: Linear gradient to 95% B
 - 1.1-2.0 min: Hold at 95% B
 - 2.01-4.25 min: Return to initial conditions (60% B) and equilibrate[6]
- Injection Volume: 10 μ L[6]

- Column Temperature: 45°C[6]
- Autosampler Temperature: 10°C[6]

Mass Spectrometer:

- System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
- Multiple Reaction Monitoring (MRM) Transitions:
 - Paritaprevir: m/z [M+H]⁺ (Precursor Ion) → [Product Ion]
 - Paritaprevir-d8: m/z [M+H]⁺ (Precursor Ion) → [Product Ion] (Note: Specific m/z values should be optimized for the instrument in use.)
- Source Temperature: 150°C[7]
- Desolvation Temperature: 550°C[7]
- Desolvation Gas Flow: 800 L/h[6][7]
- Capillary Voltage: 3.2 kV[6]

Data Presentation

Table 1: UPLC Gradient Conditions

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B
0.0 - 0.5	0.3	40	60
0.5 - 1.0	0.3	Linear Gradient to 15	Linear Gradient to 85
1.0 - 1.1	0.3	Linear Gradient to 5	Linear Gradient to 95
1.1 - 2.0	0.3	5	95
2.01 - 4.25	0.3	40	60

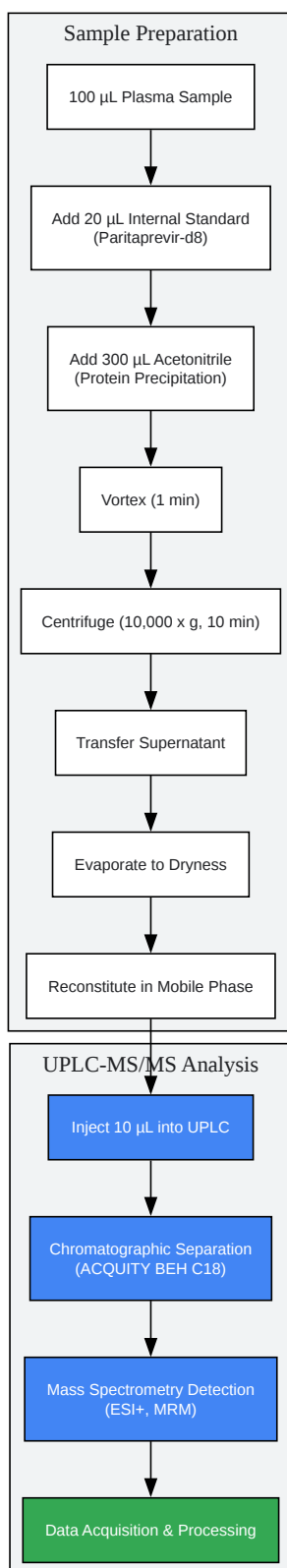
Table 2: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	ESI+
Capillary Voltage	3.2 kV
Source Temperature	150°C
Desolvation Temperature	550°C
Desolvation Gas Flow	800 L/h
Cone Gas Flow	50 L/h

Table 3: Method Validation Summary

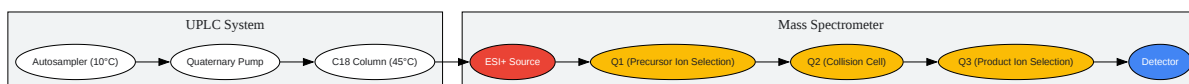
Parameter	Result
Linearity Range	0.5 - 1000 ng/mL ($r^2 > 0.99$)
LLOQ	0.5 ng/mL
Intraday Precision (%CV)	< 15%
Interday Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%

Visualizations



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Caption: Workflow for Paritaprevir analysis in plasma.



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Caption: UPLC-MS/MS instrument configuration.

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